Cas no 2031269-08-4 (tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate)

Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of piperazine-based compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The cyano and acryloyl functional groups offer reactive handles for further derivatization, enabling applications in medicinal chemistry and materials science. Its well-defined structure ensures high purity and reproducibility in reactions. This compound is particularly useful in the development of pharmaceuticals, where piperazine scaffolds are common, due to its compatibility with a range of coupling and functionalization strategies.
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate structure
2031269-08-4 structure
Product name:tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
CAS No:2031269-08-4
MF:C13H19N3O3
MW:265.308263063431
MDL:MFCD30344750
CID:4634133
PubChem ID:126821502

tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 3-cyano-4-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
    • MDL: MFCD30344750
    • Inchi: 1S/C13H19N3O3/c1-5-11(17)16-7-6-15(9-10(16)8-14)12(18)19-13(2,3)4/h5,10H,1,6-7,9H2,2-4H3
    • InChI Key: VPNAKQCEOVGIBS-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCN(C(=O)C=C)C(C#N)C1

tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-307140-10.0g
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95.0%
10.0g
$3191.0 2025-03-19
Enamine
EN300-307140-5g
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
5g
$2152.0 2023-09-05
Enamine
EN300-307140-5.0g
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95.0%
5.0g
$2152.0 2025-03-19
A2B Chem LLC
AW01592-500mg
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
500mg
$645.00 2024-04-20
1PlusChem
1P01B7DK-500mg
tert-Butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
500mg
$679.00 2025-03-19
A2B Chem LLC
AW01592-250mg
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
250mg
$422.00 2024-04-20
A2B Chem LLC
AW01592-2.5g
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
2.5g
$1566.00 2024-04-20
A2B Chem LLC
AW01592-100mg
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
100mg
$306.00 2024-04-20
A2B Chem LLC
AW01592-5g
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
5g
$2301.00 2024-04-20
1PlusChem
1P01B7DK-1g
tert-Butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
2031269-08-4 95%
1g
$861.00 2025-03-19

Additional information on tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate (CAS: 2031269-08-4)

The compound tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate (CAS: 2031269-08-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This piperazine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting protein-protein interactions and enzyme inhibition. Recent studies have highlighted its role in the development of novel kinase inhibitors and modulators of cellular signaling pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate as a building block for the synthesis of selective JAK2 inhibitors. The compound's unique structural features, including the cyano and acryloyl groups, enable efficient derivatization and optimization of pharmacokinetic properties. The study reported a series of analogs with improved potency and selectivity profiles, paving the way for potential therapeutic applications in myeloproliferative disorders.

Another significant advancement was reported in ACS Chemical Biology, where this piperazine derivative was employed in the development of covalent inhibitors targeting cysteine proteases. The prop-2-enoyl moiety was shown to undergo Michael addition with the active site cysteine, leading to irreversible inhibition. This approach has been particularly valuable in the design of antiviral agents, with several candidates showing promising activity against SARS-CoV-2 main protease.

From a synthetic chemistry perspective, recent publications in Organic Letters have described novel methodologies for the preparation of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate. A 2024 paper introduced a one-pot cascade reaction combining Ugi multicomponent reaction with subsequent cyclization, significantly improving the yield and scalability of the synthesis. These advances address previous challenges in the large-scale production of this valuable intermediate.

The compound has also found applications in chemical biology probes. A Nature Chemical Biology publication detailed its incorporation into activity-based protein profiling (ABPP) reagents, enabling the selective labeling and identification of reactive cysteines in complex proteomes. This application has provided new insights into redox regulation and drug-target interactions in various disease states.

Looking forward, the unique structural features of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate continue to inspire innovative applications in drug discovery. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design and as a versatile handle for bioconjugation in antibody-drug conjugates. The compound's combination of synthetic accessibility and diverse reactivity positions it as a valuable tool in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:2031269-08-4)tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
A1006704
Purity:99%
Quantity:1g
Price ($):610.0